molecular formula C16H21NO5 B1360767 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone CAS No. 898786-27-1

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone

Cat. No.: B1360767
CAS No.: 898786-27-1
M. Wt: 307.34 g/mol
InChI Key: HNLLTLRBRGZANY-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone is an organic compound that features a dioxane ring, a nitro group, and a butyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes dissolving 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde in dry dichloromethane, followed by the addition of trifluoroacetic acid and p-chloranil .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone involves its interaction with molecular targets, which can vary depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone is unique due to the presence of both a dioxane ring and a nitro group, which confer distinct chemical properties and potential reactivity compared to similar compounds.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2)10-21-15(22-11-16)8-4-7-14(18)12-5-3-6-13(9-12)17(19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLLTLRBRGZANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645936
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-27-1
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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